4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinan ring, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,1-dioxido-1,2-thiazinan ring through the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions . This intermediate is then coupled with a chloro-substituted benzamide and a benzimidazole derivative through nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions. The use of continuous flow reactors and automated synthesis platforms can also improve the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and benzimidazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with cellular processes such as replication and transcription. The dioxido-thiazinan ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: This compound shares the dioxido-thiazinan ring and chloro-substituted benzene ring but lacks the benzimidazole moiety.
methyl 3-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate: Similar in structure but with a different functional group arrangement.
Uniqueness
The uniqueness of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole moiety, in particular, enhances its potential for biological activity and therapeutic applications .
Properties
Molecular Formula |
C20H21ClN4O3S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H21ClN4O3S/c1-24-17-7-3-2-6-16(17)23-19(24)13-22-20(26)14-8-9-15(21)18(12-14)25-10-4-5-11-29(25,27)28/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,26) |
InChI Key |
PPXKZQZWCMFHID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C=C3)Cl)N4CCCCS4(=O)=O |
Origin of Product |
United States |
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